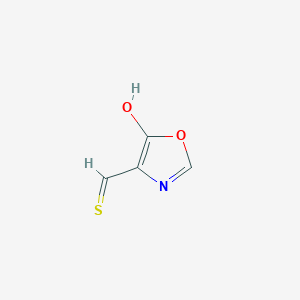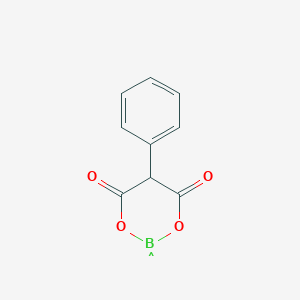![molecular formula C12H14N2O3S B14317659 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid CAS No. 112058-94-3](/img/no-structure.png)
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is a compound derived from naphthalene, characterized by the presence of an aminoethyl group and a sulfonic acid group. This compound is known for its fluorescence properties and is widely used in various scientific applications, particularly in the field of fluorescence resonance energy transfer (FRET) assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where naphthalene is treated with anilinium salts under heating conditions to introduce the sulfonic acid group . The aminoethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted naphthalene compounds .
Applications De Recherche Scientifique
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Fluorescence Resonance Energy Transfer (FRET) Assays: Used as a donor molecule in FRET-based nucleic acid probes and protease substrates.
Biological Imaging: Utilized in fluorescence microscopy for imaging biological samples.
Enzyme Assays: Employed in enzyme assays to detect the presence and activity of specific enzymes.
Chemical Sensors: Used in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is primarily based on its fluorescence properties. When paired with a suitable quencher, such as DABCYL or DABSYL, the compound can be used in FRET assays. In the presence of an enzyme or other target molecule, the fluorescence of the compound is either quenched or enhanced, providing a measurable signal .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is unique due to its specific fluorescence properties, making it highly valuable in FRET assays and other fluorescence-based applications. Its ability to act as a donor molecule in these assays sets it apart from other similar compounds .
Propriétés
| 112058-94-3 | |
Formule moléculaire |
C12H14N2O3S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
7-(2-aminoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H14N2O3S/c13-6-7-14-10-5-4-9-2-1-3-12(11(9)8-10)18(15,16)17/h1-5,8,14H,6-7,13H2,(H,15,16,17) |
Clé InChI |
WUZPOGKMUBQZPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)NCCN)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


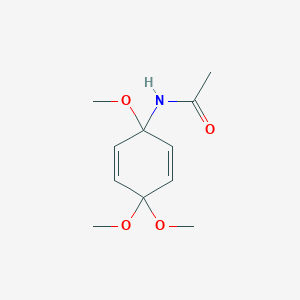
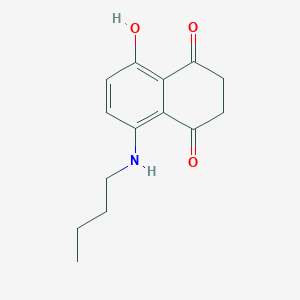
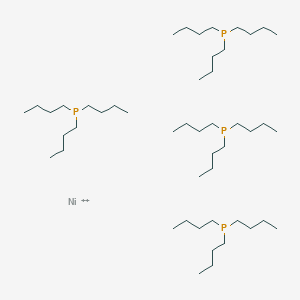
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)
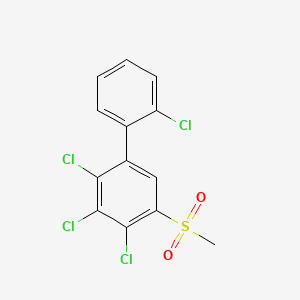
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
